6-[(trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid
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Overview
Description
6-[(Trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant stability and lipophilicity, enhancing its utility in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
6-[(Trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid has several scientific research applications:
Safety and Hazards
6-[(trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate personal protective equipment and ensure adequate ventilation .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-6-(trifluoromethyl)pyridine with copper(I) cyanide in the presence of potassium iodide and dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then quenched with ice water and extracted with ethyl acetate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity 6-[(trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
6-[(Trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the carboxylic acid group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMF or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Mechanism of Action
The mechanism of action of 6-[(trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar in structure but lacks the sulfanyl group, which can affect its chemical reactivity and biological activity.
4-(Trifluoromethyl)pyridine-2-carboxylic acid: Another similar compound with the trifluoromethyl group in a different position, leading to different chemical and biological properties.
6-Nitropyridine-2-carboxylic acid: Contains a nitro group instead of a trifluoromethyl group, resulting in different reactivity and applications.
Uniqueness
6-[(Trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which confer distinct chemical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
1204234-93-4 |
---|---|
Molecular Formula |
C7H4F3NO2S |
Molecular Weight |
223.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.